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Introduction
ABBV-318 is an orally bioavailable, central nervous system (CNS)-penetrant small molecule

that acts as a dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2][3]

These channels are critical in the pain signaling pathway, making them highly validated targets

for the development of novel analgesics. Nav1.7 is involved in the initiation of action potentials

in nociceptive neurons, while Nav1.8 is responsible for the majority of the inward sodium

current during an action potential in these neurons. By targeting both channels, ABBV-318
aims to offer a potent and broad-spectrum analgesic effect for various pain states, including

inflammatory and neuropathic pain.

Developed by AbbVie, ABBV-318 was designed to improve upon earlier Nav1.7 inhibitors by

enhancing selectivity over the hERG channel to minimize cardiovascular risk and overcoming

issues of phospholipidosis.[2] Preclinical studies have demonstrated its efficacy in rodent

models of pain.[2][3] This document provides detailed application notes and representative

protocols for the investigation of ABBV-318 in a translational pain research setting.
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Target IC50 (nM) Description

hNav1.7 1.1
Primary target for pain signal

initiation.

hNav1.8 3.8

Primary target for action

potential propagation in

nociceptors.

hERG 25

Key cardiac ion channel;

higher IC50 indicates lower

risk of cardiac side effects.

hNav1.5 >33

Predominant cardiac sodium

channel; high IC50 indicates

good selectivity.

Data sourced from BioWorld.[1]

Table 2: Preclinical Pharmacokinetic Profile of ABBV-318
Species

Oral Bioavailability
(%)

Half-life (t1/2)
(hours)

Clearance (L/h/kg)

Rat 83% 5.4 0.5

Dog 85% 14.5 0.3

Data sourced from BioWorld.[1]

Signaling Pathway and Mechanism of Action
ABBV-318 exerts its analgesic effect by blocking the influx of sodium ions through Nav1.7 and

Nav1.8 channels located on the membranes of peripheral nociceptive neurons. This dual

inhibition raises the threshold for action potential generation and propagation, thereby

dampening the transmission of pain signals from the periphery to the central nervous system.
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Mechanism of action of ABBV-318 on nociceptive neurons.

Experimental Protocols
The following are detailed, representative protocols for evaluating the efficacy of ABBV-318 in

preclinical models of inflammatory and neuropathic pain. These are based on established

methodologies and should be adapted as necessary for specific experimental goals.

Protocol 1: Evaluation of ABBV-318 in a Rodent Model of
Inflammatory Pain (Complete Freund's Adjuvant-
Induced)
Objective: To assess the anti-hyperalgesic and anti-allodynic effects of ABBV-318 in a model of

persistent inflammatory pain.

Materials:

Male Sprague-Dawley rats (200-250 g)

Complete Freund's Adjuvant (CFA)

ABBV-318 (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

Vehicle control
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Positive control (e.g., celecoxib)

Electronic von Frey apparatus for mechanical allodynia assessment

Plantar test apparatus (Hargreaves test) for thermal hyperalgesia assessment

Oral gavage needles

Experimental Workflow:

Day -1: Baseline Testing

Day 0: CFA Induction

Acclimation

Day 1: Post-CFA Testing & Dosing

Inflammation Development

1h Post-Dose
Behavioral Testing

3h Post-Dose
Behavioral Testing

6h Post-Dose
Behavioral Testing

Click to download full resolution via product page

Workflow for the CFA-induced inflammatory pain model.

Procedure:

Acclimation and Baseline Testing (Day -1):

Acclimate rats to the testing environment and equipment for at least 2 days prior to the

experiment.

On the day before CFA injection, measure baseline mechanical withdrawal thresholds and

thermal withdrawal latencies for both hind paws.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15584158?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction of Inflammation (Day 0):

Lightly anesthetize the rats (e.g., with isoflurane).

Inject 100 µL of CFA into the plantar surface of the left hind paw of each rat. The right hind

paw will serve as a contralateral control.

Post-CFA Testing and Dosing (Day 1):

24 hours after CFA injection, re-measure mechanical and thermal withdrawal thresholds to

confirm the development of hyperalgesia and allodynia.

Randomly assign animals to treatment groups (e.g., Vehicle, ABBV-318 at various doses,

Positive Control).

Administer the assigned treatment via oral gavage.

Behavioral Assessment (Post-Dosing):

At 1, 3, and 6 hours post-administration, assess mechanical and thermal sensitivity.

Mechanical Allodynia (von Frey Test): Place the rat on an elevated mesh floor. Apply

increasing pressure to the plantar surface of the inflamed paw with the electronic von Frey

filament until a withdrawal response is elicited. The force at which the paw is withdrawn is

recorded as the paw withdrawal threshold (PWT).

Thermal Hyperalgesia (Hargreaves Test): Place the rat in a plexiglass chamber on a glass

floor. A focused beam of radiant heat is applied to the plantar surface of the inflamed paw.

The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency

(PWL). A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

Data Analysis:

Calculate the mean ± SEM for PWT and PWL for each treatment group at each time point.

Analyze data using a two-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to

compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered

statistically significant.
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Protocol 2: Evaluation of ABBV-318 in a Rodent Model of
Neuropathic Pain (Chronic Constriction Injury - CCI)
Objective: To determine the efficacy of ABBV-318 in alleviating mechanical allodynia in a well-

established model of nerve injury-induced neuropathic pain.

Materials:

Male Sprague-Dawley rats (200-250 g)

Surgical tools for CCI surgery

4-0 chromic gut sutures

ABBV-318 (formulated as above)

Vehicle control

Positive control (e.g., gabapentin)

Electronic von Frey apparatus

Oral gavage needles

Experimental Workflow:
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Day -7: Baseline Testing

Day 0: CCI Surgery

Acclimation

Day 7: Post-CCI Testing

Neuropathy Development

Day 14: Dosing & Testing

Stable Allodynia

1h Post-Dose
Behavioral Testing

3h Post-Dose
Behavioral Testing
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Workflow for the CCI-induced neuropathic pain model.

Procedure:

Baseline Testing (Day -7):

Acclimate rats and perform baseline mechanical withdrawal threshold testing as described

in Protocol 1.

CCI Surgery (Day 0):

Anesthetize the rat (e.g., with ketamine/xylazine or isoflurane).

Make an incision on the lateral aspect of the left thigh to expose the sciatic nerve.

Proximal to the sciatic trifurcation, loosely tie four chromic gut ligatures around the nerve

with about 1 mm spacing between them. The ligatures should be tightened until a brief
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twitch of the hind limb is observed.

Close the muscle and skin layers with sutures.

Development of Neuropathic Pain (Days 1-14):

Allow the animals to recover. Mechanical allodynia typically develops within 7-14 days.

On Day 7 and Day 14 post-surgery, measure the mechanical withdrawal threshold of the

ipsilateral (operated) and contralateral paws to confirm stable allodynia.

Dosing and Behavioral Assessment (Day 14):

On Day 14, after confirming stable allodynia, randomly assign rats to treatment groups.

Administer the assigned treatment via oral gavage.

Assess mechanical allodynia using the von Frey test at 1 and 3 hours post-administration

as described in Protocol 1.

Data Analysis:

Calculate the mean ± SEM for the paw withdrawal threshold for each group.

Analyze the data using a two-way repeated measures ANOVA followed by appropriate

post-hoc tests to compare the effects of treatment over time.

Translational Outlook and Clinical Development
Status
While ABBV-318 has shown promising efficacy in preclinical models of pain, a thorough search

of public clinical trial registries and AbbVie's pipeline disclosures does not indicate that ABBV-
318 has entered clinical trials. This suggests that the compound may have been discontinued

during preclinical development or has not yet progressed to the clinical stage. The successful

translation of preclinical pain research to clinical efficacy remains a significant challenge in drug

development. Dual inhibition of Nav1.7 and Nav1.8, as with ABBV-318, continues to be an

attractive strategy for the development of novel, non-opioid analgesics. Further investigation

into compounds with this mechanism of action is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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